4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide
Overview
Description
4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide is a complex organic compound with a molecular formula of C18H28N4O4S This compound is known for its unique chemical structure, which includes an ethoxy group, an ethylpiperazinyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Ethylpiperazinyl Intermediate: The synthesis begins with the preparation of the ethylpiperazinyl intermediate. This involves the reaction of piperazine with ethyl bromide under basic conditions to form 4-ethylpiperazine.
Introduction of the Ethoxy Group: The next step involves the introduction of the ethoxy group. This can be achieved by reacting the intermediate with ethyl iodide in the presence of a strong base such as sodium hydride.
Formation of the Benzenesulfonamide Moiety: The final step involves the formation of the benzenesulfonamide moiety. This is typically achieved by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylpiperazinyl group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can occur at the sulfonamide moiety, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, the compound is used as a probe to study enzyme-substrate interactions and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ethylpiperazinyl group is particularly important for binding to specific receptors, while the benzenesulfonamide moiety is involved in enzyme inhibition. The compound can also interact with cellular pathways, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate
- 4-methylpiperazin-1-ium 3,5-dinitrobenzoate
- 4-methylpiperazin-1-ium 4-iodobenzoate
Uniqueness
4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the benzenesulfonamide moiety distinguishes it from other similar compounds, providing unique reactivity and binding characteristics.
Properties
IUPAC Name |
4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-5-20-9-11-21(12-10-20)18(22)14-19(4)26(23,24)16-7-8-17(25-6-2)15(3)13-16/h7-8,13H,5-6,9-12,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQAJJHFKSYGNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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